4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide
CAS No.:
Cat. No.: VC16254175
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11N3O2 |
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Molecular Weight | 217.22 g/mol |
IUPAC Name | 8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
Standard InChI | InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
Standard InChI Key | WOIKJSKDGYOVLM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN |
Introduction
Structural and Chemical Identity
Molecular Framework
The compound belongs to the 4-hydroxyquinoline-3-carboxylic acid hydrazide class, with the molecular formula . Its structure features:
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A quinoline core with a hydroxy group (-OH) at position 4.
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A methyl group (-CH) at position 8, enhancing lipophilicity.
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A carboxylic acid hydrazide (-CONHNH) at position 3, which confers reactivity and potential metal-chelating properties .
The methyl group at position 8 distinguishes it from closely related analogs, such as 5-chloro-4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide (CAS: 1152539-00-8), where a chlorine atom replaces the hydrogen at position 5 .
Synthetic Routes
Gould-Jacob Cyclization
The quinoline core is typically synthesized via the Gould-Jacob reaction, a well-established method for constructing 4-hydroxyquinoline-3-carboxylates . For this derivative:
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Starting Material: Substituted aniline derivatives (e.g., 2-methylaniline) react with ethoxymethylenemalonate (EMME) to form diethyl 2-((phenylamino)methylene)malonate intermediates.
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Cyclization: Heating in diphenyl ether with a catalytic acid (e.g., 2-chlorobenzoic acid) induces cyclization to yield ethyl 4-hydroxy-8-methyl-quinoline-3-carboxylate .
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Hydrazide Formation: Treatment with hydrazine hydrate in ethanol replaces the ester group with a hydrazide moiety, producing the target compound .
Key Reaction Steps:
Step | Reagents/Conditions | Intermediate/Product |
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1 | Aniline + EMME | Diethyl 2-((phenylamino)methylene)malonate |
2 | Diphenyl ether, 250°C | Ethyl 4-hydroxy-8-methyl-quinoline-3-carboxylate |
3 | Hydrazine hydrate, ethanol | 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide |
Spectral Characterization
Infrared Spectroscopy (IR)
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O-H Stretch: Broad band near 3,150–3,400 cm (hydroxy group) .
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C=O Stretch: Sharp peak at ~1,690 cm (carbohydrazide carbonyl) .
Nuclear Magnetic Resonance (NMR)
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H NMR:
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C NMR:
Mass Spectrometry
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydrazide group; limited solubility in water .
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Melting Point: Estimated 260–265°C (based on analogs like 5-chloro-4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide) .
Biological Activity and Applications
Antimicrobial Activity
Quinoline hydrazides demonstrate broad-spectrum activity against bacterial and fungal pathogens. For example:
The hydrazide moiety facilitates metal chelation, disrupting microbial enzyme systems .
Anticancer Prospects
Hydrazide-hydrazones derived from quinoline carbaldehydes show cytotoxicity against cancer cell lines (e.g., IC = 12 μM for compound 14 against MCF-7 cells) .
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